

Application Notes and Protocols for In Vivo Studies of Vanyldisulfamide

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Compound of Interest

Compound Name: Vanyldisulfamide

Cat. No.: B086878

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Introduction

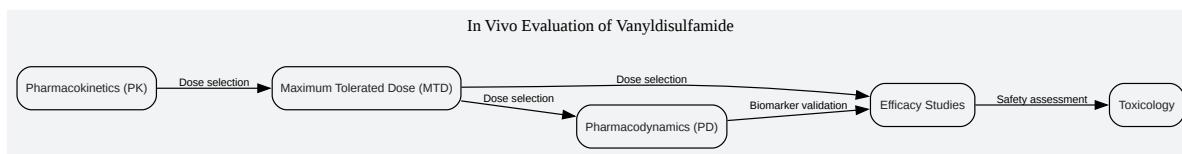
Vanyldisulfamide is a novel investigational compound with a chemical structure suggesting potential therapeutic applications. While specific data on **Vanyldisulfamide** is not yet publicly available, its name implies the presence of a vanillyl group and a disulfamide moiety. Vanadium-containing compounds have shown promise as inhibitors of protein tyrosine phosphatases (PTPs), a class of enzymes implicated in various diseases, including cancer. Sulfonamide-based drugs have a long history of diverse therapeutic uses, including antimicrobial, anti-inflammatory, and anticancer activities. This document provides a comprehensive set of protocols for the in vivo evaluation of **Vanyldisulfamide**, assuming a potential role as an anti-cancer agent targeting PTP signaling pathways. The following protocols are designed to be adapted based on emerging in vitro data.

Preclinical In Vivo Experimental Design

A tiered approach is recommended for the in vivo evaluation of **Vanyldisulfamide**, starting with pharmacokinetic and tolerability studies, followed by pharmacodynamic and efficacy assessments in relevant cancer models.

Experimental Workflow

The overall workflow for the in vivo characterization of **Vanyldisulfamide** is depicted below.



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Caption: A logical workflow for the in vivo evaluation of **Vanyldisulfamide**.

Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Vanyldisulfamide** in a rodent model.

PK Experimental Protocol

| Parameter | Specification |
|-------------------|--|
| Animal Model | Male and female Sprague-Dawley rats (8-10 weeks old) |
| Groups | 1. Intravenous (IV) bolus (2 mg/kg)2. Oral gavage (PO) (10 mg/kg) |
| Number of Animals | 3 per time point per group |
| Vehicle | To be determined based on solubility studies (e.g., 0.5% methylcellulose) |
| Blood Sampling | Serial blood collection (approx. 100 µL) from the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. |
| Sample Processing | Plasma to be separated by centrifugation and stored at -80°C until analysis. |
| Analytical Method | A validated LC-MS/MS method for the quantification of Vanyldisulfamide in plasma. |
| Data Analysis | Non-compartmental analysis to determine key PK parameters. |

Key Pharmacokinetic Parameters

| Parameter | Description |
|------------------|---|
| C _{max} | Maximum plasma concentration |
| T _{max} | Time to reach C _{max} |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t _{1/2} | Elimination half-life |
| CL | Clearance |
| V _d | Volume of distribution |
| F% | Bioavailability (for oral administration) |

Toxicology Studies

Initial toxicology studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Acute Toxicity and MTD Determination Protocol

| Parameter | Specification |
|--------------------|---|
| Animal Model | Male and female CD-1 mice (6-8 weeks old) |
| Groups | Vehicle control and escalating single doses of Vanyldisulfamide (e.g., 10, 30, 100, 300, 1000 mg/kg) administered orally. |
| Number of Animals | 3-5 per group |
| Observation Period | 14 days |
| Endpoints | - Clinical signs of toxicity (daily)- Body weight (twice weekly)- Mortality- Gross necropsy at the end of the study |
| MTD Definition | The highest dose that does not cause mortality or more than a 10-15% reduction in body weight. |

Sub-acute Toxicity Study Protocol

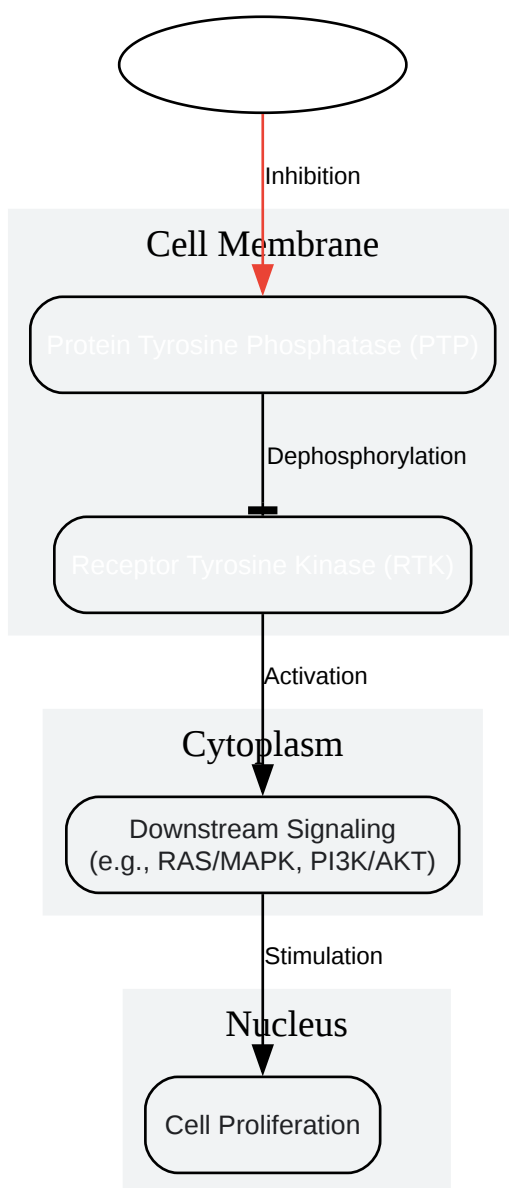
| Parameter | Specification |
|-------------------|---|
| Animal Model | Male and female Sprague-Dawley rats (6-8 weeks old) |
| Groups | Vehicle control and three dose levels of Vanyldisulfamide (e.g., low, medium, and high, based on MTD results) administered daily for 14 or 28 days. |
| Number of Animals | 10 per sex per group |
| Endpoints | - Clinical observations- Body weight- Food and water consumption- Hematology and clinical chemistry at termination- Organ weights- Histopathology of major organs |

Pharmacodynamic (PD) and Efficacy Studies

Assuming **Vanyldisulfamide** functions as a PTP inhibitor, these studies will assess its ability to modulate the target signaling pathway and inhibit tumor growth in a relevant cancer model.

Proposed Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway where **Vanyldisulfamide** inhibits a PTP, leading to increased phosphorylation of a receptor tyrosine kinase (RTK) and subsequent downstream signaling that inhibits cell proliferation.



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